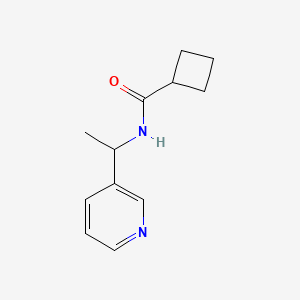
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide, also known as PB28, is a small molecule that has been extensively studied for its potential applications in cancer treatment. PB28 belongs to a class of compounds called selective androgen receptor modulators (SARMs), which are designed to target and activate specific receptors in the body.
作用機序
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide acts as an agonist of androgen receptors, which are present in both cancer cells and normal cells. When N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide binds to these receptors, it activates a signaling pathway that leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to promote the growth of muscle tissue.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the promotion of muscle growth. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to improve bone density in animal models.
実験室実験の利点と制限
One advantage of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide is its selectivity for androgen receptors, which allows for targeted treatment of cancer cells while minimizing side effects in normal cells. However, N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has limitations in terms of its bioavailability and toxicity, which can limit its effectiveness in vivo. Additionally, more research is needed to fully understand the long-term effects of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide treatment.
将来の方向性
Future research on N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide should focus on improving its bioavailability and reducing its toxicity, as well as exploring its potential applications in other diseases beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide and to identify potential drug interactions and side effects.
合成法
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 3-bromopyridine with cyclobutanecarboxylic acid, followed by reduction of the resulting intermediate with lithium aluminum hydride.
科学的研究の応用
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has been studied extensively for its potential applications in cancer treatment. Research has shown that N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide can selectively target and activate androgen receptors in cancer cells, leading to apoptosis (cell death) and inhibition of tumor growth. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been studied for its potential applications in the treatment of other diseases, such as osteoporosis and muscle wasting.
特性
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(11-6-3-7-13-8-11)14-12(15)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUQULQPLCYUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)
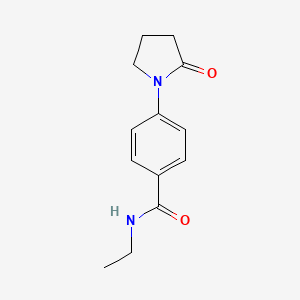
![N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-pyridin-4-yloxybenzamide](/img/structure/B7564363.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
![N-phenyl-2-[5-(pyrrolidine-1-carbonyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7564374.png)
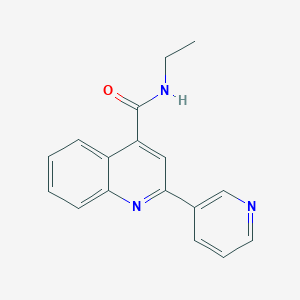
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
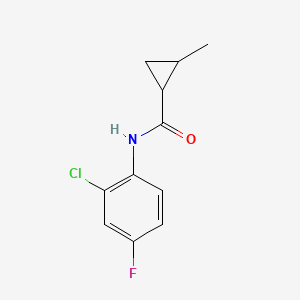
![4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)
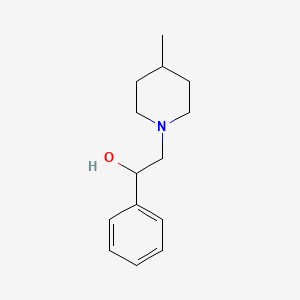
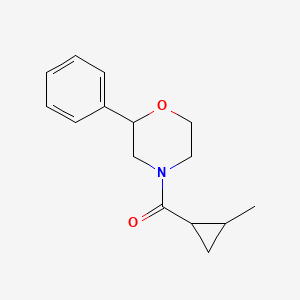
![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)